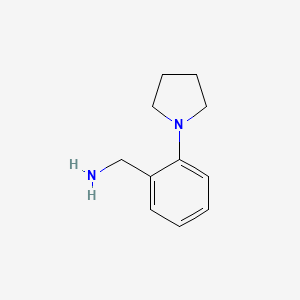

(2-Pyrrolidin-1-ylphenyl)methylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXNYYYHSZRVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426113 | |

| Record name | (2-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72752-53-5 | |

| Record name | 2-(1-Pyrrolidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72752-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Pyrrolidin-1-ylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Synthetic Methodologies of 2 Pyrrolidin 1 Ylphenyl Methylamine and Its Derivatives

Strategic Approaches to the Synthesis of (2-Pyrrolidin-1-ylphenyl)methylamine

The construction of the N-aryl pyrrolidine (B122466) framework, central to the target compound, can be achieved through several strategic disconnections. These approaches range from classical cyclization reactions to modern catalytic processes that offer greater efficiency and control.

Traditional methods for the synthesis of N-aryl-substituted pyrrolidines often involve the cyclization of linear precursors. A prevalent classical method is the amination of dihalogenated alkanes or diols with an appropriate aniline (B41778) derivative. nih.gov For instance, the reaction of a 1,4-dihalobutane with a substituted aniline provides a direct, albeit often low-yielding, route to the corresponding N-aryl pyrrolidine. Another established approach involves starting with naturally derived chiral precursors like proline, which can be chemically modified to introduce the desired aryl group and other substituents. mdpi.comnih.gov

Reductive amination is a highly efficient and widely used strategy for forming C-N bonds and is particularly effective for synthesizing N-aryl-substituted pyrrolidines. nih.gov This approach typically involves the reaction of a dicarbonyl compound, such as a 1,4-diketone, with a primary arylamine. nih.govmdpi.com The reaction proceeds through the formation of C=N intermediates, which are then reduced in situ to generate the pyrrolidine ring, with water as the only byproduct. mdpi.com This methodology offers a convergent and atom-economical route to the desired heterocyclic core.

Recent advancements have focused on catalytic transfer hydrogenation, which utilizes catalysts like iridium complexes with a hydrogen donor such as formic acid. nih.govmdpi.com This avoids the need for stoichiometric amounts of expensive or hazardous reducing agents like metal hydrides or silanes. nih.gov The iridium-catalyzed successive reductive amination of 2,5-hexanedione (B30556) with various anilines has been shown to produce N-aryl-substituted pyrrolidines in good to excellent yields. mdpi.com

| Aniline Derivative | Catalyst | Hydrogen Donor | Yield (%) |

|---|---|---|---|

| Aniline | TC-2 (Ir complex) | HCOOH | 94 |

| 4-Methylaniline | TC-2 (Ir complex) | HCOOH | 96 |

| 4-Methoxyaniline | TC-2 (Ir complex) | HCOOH | 95 |

| 4-Fluoroaniline | TC-2 (Ir complex) | HCOOH | 85 |

| 4-Chloroaniline | TC-2 (Ir complex) | HCOOH | 81 |

Novel and Green Chemistry Approaches in Pyrrolidine Synthesis

In response to the growing need for sustainable chemical processes, novel synthetic methods focusing on efficiency, energy conservation, and reduced environmental impact have been developed. These green chemistry approaches are increasingly being applied to the synthesis of pyrrolidine derivatives. ontosight.airsc.org

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. nih.govmdpi.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. mdpi.commdpi.com For pyrrolidine synthesis, MAOS has been successfully employed in one-pot cyclocondensation reactions of primary amines with alkyl dihalides in aqueous media. organic-chemistry.org This technique enhances the rate of C-N bond formation and aligns with green chemistry principles by enabling the use of environmentally benign solvents like water. nih.govorganic-chemistry.org

Research on pyrrolidine-fused chlorin (B1196114) derivatives has shown that MAOS is a time- and energy-efficient alternative to conventional heating. mdpi.com For example, a 1,3-dipolar cycloaddition reaction that required 8 hours under conventional heating was completed in 4 hours using microwave irradiation. mdpi.com Similarly, N-alkylation reactions have been achieved in as little as 5 minutes at 75 °C using microwave assistance. mdpi.comresearchgate.net

| Reaction Type | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| 1,3-Dipolar Cycloaddition | 8 hours, 50% yield | 4 hours, 41% yield |

| N-Alkylation | Not specified | 5 minutes, 68% yield |

Palladium catalysis has revolutionized the formation of C-N and C-C bonds, providing powerful tools for the synthesis of heterocyclic compounds. In the context of pyrrolidine synthesis, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes are particularly noteworthy. nih.govnih.govscite.ai This method involves the intramolecular cyclization of an unsaturated amine onto an alkene, facilitated by a palladium catalyst, to construct the N-aryl pyrrolidine ring. These reactions can proceed with high diastereoselectivity, allowing for the controlled formation of specific isomers. nih.gov

Another significant palladium-catalyzed method is the α-arylation of N-Boc-pyrrolidine. acs.orgacs.org This process involves the deprotonation of N-Boc-pyrrolidine, followed by a Negishi cross-coupling reaction with an aryl halide. This strategy is highly effective for creating a diverse array of 2-aryl-N-Boc-pyrrolidines, which are precursors to compounds like this compound. The use of chiral ligands in these reactions can also impart high enantioselectivity. acs.orgacs.org

| γ-(N-Arylamino)alkene Substrate | Vinyl Bromide | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| N-(pent-4-en-1-yl)aniline | (E)-β-bromostyrene | 85 | >20:1 |

| N-(hex-5-en-2-yl)aniline | (E)-β-bromostyrene | 76 | >20:1 |

| N-(2-methylpent-4-en-1-yl)aniline | (E)-β-bromostyrene | 81 | >20:1 |

| N-(pent-4-en-1-yl)aniline | 1-bromocyclohexene | 80 | N/A |

Stereoselective Synthesis of Pyrrolidine Frameworks

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for synthesizing pyrrolidine frameworks is of paramount importance. mdpi.com These methods aim to control the three-dimensional arrangement of atoms, producing enantiomerically pure or enriched products.

One powerful strategy is the catalytic hydrogenation of highly substituted pyrrole (B145914) systems. acs.orgnih.gov Using heterogeneous catalysts such as rhodium-on-alumina (Rh/Al₂O₃), aromatic pyrroles can be reduced to pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a single step. acs.orgresearchgate.net The stereochemical outcome is often directed by existing stereocenters on substituents attached to the pyrrole ring. nih.gov

1,3-Dipolar cycloaddition is a classical and highly effective method for the stereocontrolled synthesis of the pyrrolidine ring. nih.gov The reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile) allows for the predictable formation of specific stereoisomers based on the geometry of the starting materials. nih.gov

Furthermore, asymmetric synthesis can be achieved by employing chiral auxiliaries, chiral catalysts, or enantiomerically pure starting materials like proline. researchgate.netmdpi.com Gold-catalyzed tandem reactions have been developed for the stereoselective synthesis of pyrrolidine derivatives bearing a tetrasubstituted carbon stereocenter. acs.org Similarly, the palladium-catalyzed α-arylation of N-Boc-pyrrolidine can be rendered highly enantioselective by using a chiral ligand like (-)-sparteine (B7772259) during the initial deprotonation step, consistently providing products with a high enantiomeric ratio. acs.orgacs.org

| Method | Key Reagents/Catalysts | Type of Stereocontrol | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Rh/Al₂O₃, H₂ | Diastereoselective | acs.orgnih.govresearchgate.net |

| Gold-Catalyzed Tandem Reaction | Au Catalyst | Diastereoselective | acs.org |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenes | Stereoselective | nih.gov |

| Asymmetric α-Arylation | Pd(OAc)₂, (-)-sparteine, s-BuLi | Enantioselective | acs.orgacs.org |

Asymmetric Catalysis in Pyrrolidine Construction

Asymmetric catalysis offers a powerful and efficient route for the enantioselective synthesis of pyrrolidine rings, minimizing the use of stoichiometric chiral reagents. Various catalytic systems have been developed, employing transition metals or small organic molecules (organocatalysts) to create the chiral pyrrolidine core with high enantiopurity.

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully used to catalyze intramolecular aza-Michael additions to form 2-substituted pyrrolidines. This method has been applied in domino reactions, combining cross-metathesis with the cyclization step, providing good yields and high enantioselectivity (up to 98/2 er). rsc.org Similarly, organocatalysts derived from proline, like diarylprolinol silyl (B83357) ethers, are effective in promoting asymmetric transformations for the construction of complex molecular structures. mdpi.comnih.gov The development of these catalysts has been a major breakthrough in the field, enabling facile access to chiral building blocks. mdpi.com

Metal-Based Catalysis: Transition metal catalysts are widely employed for constructing pyrrolidine rings. Iridium complexes paired with chiral ferrocene (B1249389) ligands have been used for the intramolecular asymmetric reductive amination of carbamate (B1207046) substrates to yield 2-substituted arylpyrrolidines in high yields (up to 98%) and excellent enantioselectivity (up to 92% ee). thieme-connect.com Another approach involves the palladium-catalyzed [3+2] asymmetric cycloaddition of trimethylenemethane (TMM) with imines, which directly constructs the pyrrolidine ring. nih.gov The choice of chiral phosphoramidite (B1245037) ligands is crucial in this transformation for inducing high enantioselectivity. nih.gov Furthermore, rhodium(II) catalysts have been utilized for consecutive C-H insertion reactions to create C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.orgnih.gov

Biocatalysis: Enzymes offer a green and highly selective alternative for pyrrolidine synthesis. Transaminases have been used in the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones. This biocatalytic approach can achieve high analytical yields (up to 90%) and exceptional enantiomeric excesses (>99.5% ee) for both enantiomers by selecting the appropriate enzyme. nih.govacs.orgnih.gov For instance, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine was achieved on a preparative scale with 84% isolated yield and >99.5% ee. nih.govnih.gov

| Catalytic System | Reaction Type | Substrate Type | Key Features | Yield / Enantioselectivity |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Intramolecular aza-Michael Addition | Enone Carbamates | Domino cross metathesis/aza-Michael addition possible. rsc.org | Good yields, up to 98/2 er. rsc.org |

| Iridium/Chiral Ferrocene Ligand | Intramolecular Reductive Amination | 4-oxo-4-arylbutyl)carbamates | One-pot deprotection and reductive cyclization. thieme-connect.com | Up to 98% yield, 92% ee. thieme-connect.com |

| Palladium/Phosphoramidite Ligand | [3+2] Cycloaddition | Trimethylenemethane & Imines | Direct construction of the pyrrolidine ring. nih.gov | Up to 84% ee. nih.gov |

| Transaminases | Biocatalytic Cyclization | ω-chloroketones | Enantio-complementary synthesis is possible. nih.govacs.org | Up to 90% yield, >99.5% ee. nih.govacs.org |

| Rhodium(II) catalyst | C-H Insertion | Donor-acceptor diazo precursors | Forms C2-symmetrical pyrrolidines. acs.org | High enantio- and diastereocontrol. acs.org |

Chiral Auxiliary Approaches for Enantioselective Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Once the desired chirality is established, the auxiliary is removed. This strategy has been effectively applied to the synthesis of enantiomerically enriched pyrrolidines.

One prominent approach involves the use of chiral imines and 1,3-oxazolidines derived from amino alcohols like (R)-phenylglycinol. nih.gov Diastereoselective additions of Grignard reagents to these chiral substrates allow for the controlled synthesis of trans-2,5-disubstituted pyrrolidines. The chiral auxiliary directs the approach of the nucleophile, leading to a specific stereoisomer. nih.gov After the key bond-forming steps, the auxiliary can be cleaved, typically through hydrogenolysis, to yield the stereopure pyrrolidine product. nih.gov

Another powerful strategy employs N-tert-butanesulfinylamines. The sulfinyl group acts as a potent chiral director in 1,3-dipolar cycloaddition reactions between N-tert-butanesulfinylazadienes and azomethine ylides. acs.org This method allows for the diastereoselective synthesis of densely substituted pyrrolidines with up to four stereogenic centers. The (S)-configuration of the sulfinyl group can induce a specific (2S,3R,4S,5R) absolute configuration in the final pyrrolidine product. acs.org The auxiliary can then be removed under acidic conditions.

The "chiral pool" provides another avenue, utilizing readily available enantiopure starting materials. For example, D-mannitol can be converted into a C2-symmetrical intermediate which, after reaction with an amine and subsequent debenzylation, affords an optically pure disubstituted pyrrolidine. acs.org Similarly, glycerol-derived chiral bistriflates can be reacted with aminosulfones in a sequence of SN2 displacements to access both cis- and trans-2,5-disubstituted pyrrolidines, as both enantiomers of the bistriflate are available. nih.gov

| Chiral Auxiliary/Precursor | Reaction Type | Key Intermediate | Stereochemical Control | Resulting Structure |

|---|---|---|---|---|

| (R)-Phenylglycinol | Diastereoselective Grignard Addition | Chiral imines and 1,3-oxazolidines. nih.gov | Auxiliary directs nucleophilic attack. nih.gov | trans-2,5-disubstituted pyrrolidines. nih.gov |

| N-tert-butanesulfinyl group | 1,3-Dipolar Cycloaddition | N-tert-Butanesulfinylazadienes. acs.org | High diastereoselectivity induced by the sulfinyl group. acs.org | Densely substituted pyrrolidines. acs.org |

| D-Mannitol | Nucleophilic Substitution | C2-symmetrical tosylated diol. acs.org | Derived from a chiral pool starting material. acs.org | (R)-5,6-dihydroxy-2-azabicyclo[3.3.0]octane derivative. acs.org |

| Glycerol-derived bistriflate | Double SN2 Displacement | Chiral bistriflate and aminosulfone. nih.gov | Stereospecific cyclization. nih.gov | cis- or trans-2,5-disubstituted pyrrolidines. nih.gov |

Functionalization of Preformed Pyrrolidine Rings

An alternative to constructing the pyrrolidine ring from acyclic precursors is to start with a preformed pyrrolidine and introduce the desired functional groups. This approach is particularly common when utilizing compounds from the chiral pool, such as L-proline or 4-hydroxyproline, which provide a ready-made, enantiopure pyrrolidine scaffold. nih.govnih.gov

A versatile and widely used method for the functionalization of a simple pyrrolidine ring is the asymmetric deprotonation of N-Boc-pyrrolidine. nih.gov Using a chiral base, typically a complex of s-butyllithium and (-)-sparteine, a proton can be removed enantioselectively. The resulting configurationally stable lithiated species can then be trapped with various electrophiles to introduce a substituent at the 2-position, affording enantioenriched 2-substituted pyrrolidines with good selectivity. nih.govwhiterose.ac.uk

Further elaboration of the pyrrolidine ring can be achieved through directed metalation strategies. For instance, the sequential bisarylation of N-Boc-pyrrolidine, developed by Campos and co-workers, is a highly efficient and modular method for the rapid synthesis of a range of symmetrical and unsymmetrical 2,5-diarylpyrrolidines with consistently high selectivities. acs.org

Another innovative approach involves the skeletal editing of other heterocyclic systems. A photo-promoted ring contraction of pyridines using a silylborane reagent has been developed to produce pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net This method provides access to pyrrolidines bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for further derivatization into more complex, functionalized pyrrolidines. osaka-u.ac.jp This strategy is promising due to the abundance and low cost of pyridine (B92270) starting materials. osaka-u.ac.jpresearchgate.net

Catalytic Applications and Organocatalysis Involving 2 Pyrrolidin 1 Ylphenyl Methylamine Analogues

Organocatalytic Activity in Asymmetric Transformations

The chiral environment provided by these pyrrolidine-based catalysts enables the enantioselective synthesis of a variety of important chemical building blocks. Their mechanism of action typically involves the formation of a nucleophilic enamine intermediate with a carbonyl compound, which then reacts with an electrophile. The stereochemical outcome of the reaction is dictated by the catalyst's structure, which effectively shields one face of the enamine, directing the electrophile to the other.

The aldol (B89426) condensation is a powerful tool for C-C bond formation. Analogues of (2-Pyrrolidin-1-ylphenyl)methylamine have demonstrated significant catalytic activity in direct asymmetric aldol reactions. For instance, the catalyst (S)-1-(2-pyrrolidinylmethyl)pyrrolidine has been successfully employed in the reaction between various ketones and aldehydes. The presence of a Brønsted acid as a co-catalyst is often beneficial, as it protonates the tertiary amine, enhancing the catalyst's ability to activate the electrophile through hydrogen bonding.

| Catalyst | Ketone | Aldehyde | Solvent | Additive | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Cyclohexanone | 4-Nitrobenzaldehyde | Dichloromethane | Trifluoroacetic acid | 24 | 95 | 95:5 | 98 |

| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Acetone | 4-Chlorobenzaldehyde | Dichloromethane | Benzoic acid | 48 | 88 | - | 92 |

| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Cyclopentanone | 2-Naphthaldehyde | Toluene | Acetic acid | 36 | 92 | 92:8 | 96 |

This table presents representative data for the analogue (S)-1-(2-pyrrolidinylmethyl)pyrrolidine.

The Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of C-C bond formation. Pyrrolidine-based organocatalysts excel in promoting asymmetric Michael additions. The enamine intermediate formed from the catalyst and a donor molecule (e.g., a ketone or aldehyde) adds to the Michael acceptor in a highly stereocontrolled manner. The versatility of these catalysts allows for the use of a wide range of Michael donors and acceptors, leading to the synthesis of chiral 1,5-dicarbonyl compounds and other valuable synthetic intermediates.

| Catalyst | Donor | Acceptor | Solvent | Additive | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Cyclohexanone | Nitrostyrene | Chloroform | None | 12 | 98 | 90:10 | 99 |

| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Propanal | Methyl vinyl ketone | Tetrahydrofuran | p-Toluenesulfonic acid | 24 | 85 | - | 95 |

| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Diethyl malonate | Chalcone | Acetonitrile (B52724) | None | 18 | 94 | - | 91 |

This table presents representative data for the analogue (S)-1-(2-pyrrolidinylmethyl)pyrrolidine.

The Mannich reaction is a three-component reaction that forms a C-C bond and introduces a nitrogen atom, leading to the synthesis of β-amino carbonyl compounds. These products are of significant interest in medicinal chemistry. Organocatalysts analogous to this compound have been shown to be highly effective in asymmetric Mannich reactions. Computational studies have highlighted the importance of the catalyst's structure in controlling the diastereoselectivity of the reaction, with the tertiary amine playing a key role in the transition state.

| Catalyst | Ketone | Imine | Solvent | Additive | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Acetone | N-PMP-protected ethyl glyoxylate (B1226380) imine | Dichloromethane | Trifluoroacetic acid | 48 | 90 | 92:8 | 97 |

| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Cyclohexanone | N-Boc-protected benzaldimine | Toluene | Benzoic acid | 72 | 82 | 85:15 | 94 |

| (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | 3-Pentanone | N-PMP-protected furfural (B47365) imine | Chloroform | Acetic acid | 60 | 88 | 90:10 | 96 |

This table presents representative data for the analogue (S)-1-(2-pyrrolidinylmethyl)pyrrolidine.

Role in Chiral Catalysis for C-C and C-N Bond Formation

The primary role of these chiral catalysts is to create a well-defined, asymmetric environment around the reacting molecules. In the context of C-C and C-N bond formation, this is achieved through the transient formation of chiral enamines or iminium ions. The pyrrolidine (B122466) moiety provides the necessary steric hindrance to direct the incoming reactant to a specific face of the intermediate, thus ensuring high stereoselectivity. The ability to catalyze these fundamental bond-forming reactions enantioselectively makes these compounds valuable tools for the construction of complex chiral molecules from simple, achiral starting materials.

Influence of Structural Modifications on Catalytic Efficacy and Stereoselectivity

The catalytic performance of this compound analogues is highly dependent on their structure. Modifications to either the pyrrolidine ring or the N-aryl substituent can have a profound impact on both the catalyst's reactivity and the stereochemical outcome of the reaction.

Key structural features that influence catalytic efficacy include:

Substituents on the Pyrrolidine Ring: The presence of bulky substituents on the pyrrolidine ring can enhance stereoselectivity by creating a more sterically demanding environment.

The Nature of the N-Aryl Group: The electronic properties of the aryl group can influence the nucleophilicity of the pyrrolidine nitrogen and the Brønsted acidity of the protonated tertiary amine. Electron-withdrawing groups can increase the acidity of the protonated form, which can be beneficial in certain reactions.

The Linker between the Pyrrolidine and the Aryl Group: The length and flexibility of the linker can affect the relative positioning of the two functional groups, which is crucial for effective bifunctional catalysis.

For example, the replacement of the phenyl group with another pyrrolidine ring, as in (S)-1-(2-pyrrolidinylmethyl)pyrrolidine, creates a catalyst with a distinct steric and electronic profile, leading to the high efficiencies and selectivities observed in the provided data tables. The tertiary amine in this analogue plays a crucial role in the transition state, often through protonation by an acidic additive, which then allows it to act as a hydrogen-bond donor to activate the electrophile. This cooperative action between the enamine-forming secondary amine and the protonated tertiary amine is a hallmark of this class of bifunctional organocatalysts.

Biological and Pharmaceutical Research Applications of 2 Pyrrolidin 1 Ylphenyl Methylamine Scaffolds

Medicinal Chemistry and Drug Discovery

The unique structural arrangement of (2-Pyrrolidin-1-ylphenyl)methylamine makes it a valuable starting point for the design and synthesis of novel therapeutic agents. Medicinal chemists leverage this core to develop compounds that can interact with a wide range of biological targets.

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govresearchgate.net The pyrrolidine (B122466) ring, a key component of the title compound, is widely considered one such scaffold. researchgate.netnih.gov It is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

The advantages of using the pyrrolidine scaffold in drug design include:

Three-Dimensional (3D) Coverage : The non-planar, puckered nature of the saturated pyrrolidine ring provides a 3D architecture that can lead to more specific and higher-affinity interactions with protein binding sites compared to flat, aromatic systems. researchgate.netnih.gov

Stereochemical Diversity : The pyrrolidine ring contains stereogenic carbons, allowing for the synthesis of various stereoisomers. The spatial orientation of substituents can drastically alter the biological profile of a drug candidate, enabling fine-tuning of its activity and selectivity. nih.govnih.gov

Physicochemical Properties : The nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor, which often improves aqueous solubility and allows for crucial interactions with biological targets. nih.gov

By incorporating this privileged structure, the this compound framework serves as a versatile template for developing new bioactive molecules targeting a diverse array of proteins. researchgate.netnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For scaffolds related to this compound, SAR studies have been crucial in optimizing potency and selectivity.

Key findings from SAR studies on various pyrrolidine-containing compounds include:

Substitution on the Phenyl Ring : Modifications to the phenyl ring, such as the addition of halogen, methyl, or methoxy (B1213986) groups, can significantly alter the compound's lipophilic, electronic, and steric properties. mdpi.com In studies of certain pyrrolidine-based inhibitors, placing a nitro group at the ortho-position of the phenyl ring resulted in the highest inhibitory activity, while meta and para positions were less effective. nih.gov

Configuration of the Pyrrolidine Ring : The stereochemistry of the pyrrolidine ring is often critical. For a series of pyrrolidine derivatives investigated as dual agonists for PPARα/γ, a cis-configuration of the substituents at the 3 and 4 positions of the ring was preferred over the trans orientation for optimal activity. nih.gov

Modifications of the Amine Moiety : The amine group is a common point for modification. In one study, replacing a dimethyl amine group on a pyrrolidine-2,5-dione ring with a diethylamine (B46881) group resulted in a compound that was predominantly active in specific anticonvulsant tests. mdpi.com Similarly, SAR studies on inhibitors of aminoglycoside resistance showed that the integrity of the pyrrolidine scaffold and the stereochemistry at multiple positions were necessary for inhibitory action. mdpi.com

These studies demonstrate that systematic modification of the phenyl, pyrrolidine, and methylamine (B109427) components of the core scaffold is a key strategy for discovering compounds with enhanced and specific biological functions.

Potential and identified biological targets for pyrrolidine-containing compounds include:

Ion Channels : Certain derivatives of pyrrolidine-2,5-dione have demonstrated anticonvulsant activity by modulating neuronal voltage-sensitive sodium and L-type calcium channels. nih.govnih.gov

Enzymes : The pyrrolidine scaffold is found in inhibitors of various enzymes. For instance, some derivatives inhibit DNA gyrase and topoisomerase IV, which are important targets for antibacterial agents. nih.gov Other targets include dipeptidyl peptidases (DPP), which are relevant in managing blood glucose levels, and histone deacetylases (HDACs), which play a role in epigenetic regulation. nih.govmdpi.com

Receptors and Transporters : The related 2-phenethylamine motif, which shares structural similarities, is known to interact with aminergic G protein-coupled receptors (GPCRs) and transporters, such as the dopamine (B1211576) transporter (DAT). nih.govmdpi.com

The ability of the this compound scaffold to present functional groups in a defined three-dimensional space allows it to be adapted to interact with the specific binding sites of these diverse proteins.

Therapeutic Potential of Pyrrolidine-Containing Compounds

Research into compounds containing the pyrrolidine ring has uncovered significant potential across several therapeutic areas, including the treatment of seizures and infectious diseases.

The pyrrolidine ring is a core component of several established and investigational anticonvulsant agents. nih.gov The anti-epileptic drug ethosuximide, a pyrrolidine-2,5-dione derivative, is used to treat absence seizures and is known to act by blocking T-type calcium channels. nih.gov Another prominent example is levetiracetam, a pyrrolidine anticonvulsant used as an adjunct therapy for partial and tonic-clonic seizures. drugs.com

Numerous studies have synthesized and evaluated novel pyrrolidine derivatives for their ability to prevent seizures in preclinical models. In the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, many pyrrolidine-2,5-dione derivatives have shown significant activity. mdpi.comnih.govfrontiersin.org

The following table summarizes the anticonvulsant activity of selected pyrrolidine-2,5-dione derivatives from various research studies.

| Compound/Derivative | Test Model | Result | Source |

| Compound 14 (3-CF₃ derivative) | MES (mice) | ED₅₀ = 49.6 mg/kg | mdpi.com |

| scPTZ (mice) | ED₅₀ = 67.4 mg/kg | mdpi.com | |

| 6 Hz (32 mA, mice) | ED₅₀ = 31.3 mg/kg | mdpi.com | |

| 6 Hz (44 mA, mice) | ED₅₀ = 63.2 mg/kg | mdpi.com | |

| Compound 12 | MEST (mice) | Increased ECT by 118% (at 30 mg/kg) | nih.gov |

| Pilocarpine-induced seizures | Prolonged latency by 37% (at 100 mg/kg) | nih.gov | |

| Compound 23 | MEST (mice) | Increased ECT by 61% (at 30 mg/kg) | nih.gov |

| Pilocarpine-induced seizures | Prolonged latency by 95% (at 100 mg/kg) | nih.gov | |

| Compound 53b | MES test | ED₅₀ = 62.14 mg/kg | frontiersin.org |

| 6 Hz test | ED₅₀ = 75.59 mg/kg | frontiersin.org |

ED₅₀: Median Effective Dose; MEST: Maximal Electroshock Threshold Test; scPTZ: Subcutaneous Pentylenetetrazole Test; ECT: Electroconvulsive Threshold.

These findings underscore the importance of the pyrrolidine scaffold in the development of new treatments for epilepsy. mdpi.comnih.gov

Pyrrolidine derivatives have also been extensively investigated for their potential to combat microbial and fungal infections. The structural versatility of the pyrrolidine scaffold allows for the development of agents that can target pathogens, including those resistant to existing drugs. nih.govtandfonline.com

Studies have shown that compounds incorporating a pyrrolidine ring exhibit activity against a range of pathogens. For example, derivatives of 2,3-pyrrolidinedione have shown significant antimicrobial effects on Streptococcus mutans and the fungus Candida albicans, which are common oral pathogens. nih.gov In other research, sulfonylamino pyrrolidine derivatives demonstrated potent activity against bacteria such as S. aureus, E. coli, and P. aeruginosa, as well as the fungi A. niger and C. albicans. nih.gov The mechanism for some of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

The table below presents the antimicrobial and antifungal activity, measured by Minimum Inhibitory Concentration (MIC), for several pyrrolidine-containing compounds.

| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Source |

| Compound 38 (Sulfonylamino pyrrolidine) | S. aureus | 3.11 | nih.gov |

| E. coli | 6.58 | nih.gov | |

| P. aeruginosa | 5.82 | nih.gov | |

| A. niger | 1.78 | nih.gov | |

| C. albicans | 3.18 | nih.gov | |

| Compound 51a (Pyrrolidine-thiazole) | B. cereus | 21.70 | nih.gov |

| S. aureus | 30.53 | nih.gov | |

| Compound 5 (Dipiperidino- and Pyrrolidinobenzene) | C. albicans | 32-64 | tandfonline.com |

| Compound 6 (Dipiperidino- and Pyrrolidinobenzene) | C. albicans | 32-64 | tandfonline.com |

| Compound 7 (Dipiperidino- and Pyrrolidinobenzene) | C. albicans | 32-64 | tandfonline.com |

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

These results highlight the promise of the pyrrolidine scaffold in the ongoing search for new and effective antimicrobial and antifungal agents. nih.govtandfonline.comnih.gov

Anti-inflammatory and Analgesic Properties

The pyrrolidine scaffold, a core component of the this compound structure, has been a focal point in the search for novel anti-inflammatory and analgesic agents. nih.gov Research has centered on the design of derivatives that can modulate key pathways in the inflammatory cascade, particularly those involving cyclooxygenase (COX) enzymes. nih.govmdpi.com The search for alternative anti-inflammatory drugs with minimal adverse effects remains a significant challenge in medicinal chemistry. nih.gov

Derivatives of the pyrrolidine ring have been synthesized and evaluated for their ability to inhibit COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. mdpi.com An important function of COX-2 is the conversion of arachidonic acid into various inflammatory mediators, such as prostaglandins, which are responsible for symptoms of pain and swelling. mdpi.com In one study, a pivalate-based Michael product containing a pyrrolidine ring, identified as MAK01, was assessed for its in vitro inhibitory potential against these enzymes. mdpi.com The compound demonstrated inhibitory activity against both COX and 5-LOX enzymes, with the results suggesting potential for anti-inflammatory effects. mdpi.com

Table 1: In Vitro Enzyme Inhibition by Pyrrolidine Derivative MAK01

| Enzyme | IC₅₀ (µg/mL) |

|---|---|

| COX-1 | 314 |

| COX-2 | 130 |

| 5-LOX | 105 |

Data sourced from in vitro assays. mdpi.com

In vivo studies have further substantiated the anti-inflammatory and analgesic potential of these scaffolds. The carrageenan-induced paw edema model in mice, a standard test for acute inflammation, was used to evaluate the efficacy of compound MAK01. mdpi.com The compound demonstrated a significant reduction in edema at various concentrations. mdpi.com

Beyond general inflammation, pyrrolidine derivatives have shown promise in models of tonic and neuropathic pain. mdpi.comnih.gov A hybrid pyrrolidine-2,5-dione derivative, compound 30 , proved effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice. mdpi.com Similarly, another derivative, compound 33 , demonstrated a significant analgesic effect in the formalin test and effectively alleviated allodynia in an oxaliplatin-induced neuropathic pain model. nih.gov These findings highlight the broad potential of these compounds in pain management.

Table 2: In Vivo Analgesic and Anti-inflammatory Activity of Pyrrolidine Derivatives

| Compound | Animal Model | Activity |

|---|---|---|

| MAK01 | Carrageenan-induced paw edema | 40.58% ± 0.84% reduction at 30 mg/kg |

| Compound 30 | Formalin test, Capsaicin-induced pain, Oxaliplatin-induced neuropathic pain | Effective in all models |

| Compound 33 | Formalin test, Oxaliplatin-induced neuropathic pain | Significant analgesic effect and alleviation of allodynia |

Data compiled from various in vivo studies. mdpi.commdpi.comnih.gov

Applications in Neurological Disorders (e.g., Alzheimer's Disease, Epilepsy)

The structural versatility of the pyrrolidine ring has made it a privileged scaffold in the development of agents targeting central nervous system (CNS) disorders. nih.gov

Epilepsy

The pyrrolidine-2,5-dione ring, present in the established anti-epileptic drug ethosuximide, is a well-explored pharmacophore for anticonvulsant activity. nih.gov Research has focused on creating hybrid molecules that combine this core with other pharmacophoric units to develop agents with broad-spectrum activity. mdpi.comnih.gov These compounds have been extensively evaluated in standard preclinical models of epilepsy, including the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the psychomotor 6 Hz seizure model, which represents therapy-resistant focal seizures. mdpi.comnih.gov

Several series of pyrrolidine-2,5-dione derivatives have demonstrated potent, broad-spectrum anticonvulsant activity in these models. mdpi.com For instance, compound 30 was identified with a median effective dose (ED₅₀) of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz model, alongside a favorable safety profile. mdpi.com Another lead compound, 33 , also showed potent activity with an ED₅₀ of 27.4 mg/kg (MES) and 30.8 mg/kg (6 Hz). nih.gov The proposed mechanism of action for some of these compounds involves the inhibition of neuronal voltage-sensitive sodium or calcium channels. mdpi.comnih.gov Specifically, studies suggest that interaction with Cav1.2 (L-type) calcium channels may be at least partially responsible for their activity. mdpi.com

Table 3: Anticonvulsant Activity of Lead Pyrrolidine-2,5-dione Derivatives

| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) |

|---|---|---|---|

| Compound 30 | 45.6 | 39.5 | 162.4 |

| Compound 33 | 27.4 | 30.8 | > 200 |

ED₅₀ (Median Effective Dose) indicates anticonvulsant potency. TD₅₀ (Median Toxic Dose) indicates motor impairment. mdpi.comnih.gov

Alzheimer's Disease

Given the multifactorial nature of Alzheimer's disease (AD), drug discovery efforts have shifted towards multi-target-directed ligands (MTDLs) capable of modulating several pathogenic mechanisms simultaneously. mdpi.comsemanticscholar.org The this compound scaffold is well-suited for this approach. One key pathological feature of AD is neuroinflammation, where inflammatory mediators like COX-2 are believed to play a crucial role. semanticscholar.orgnih.gov COX-2 may slow the clearance of amyloid-beta (Aβ) peptides, which are responsible for the progressive degeneration of neurons. nih.gov Therefore, the anti-inflammatory properties of pyrrolidine derivatives could offer a therapeutic benefit in AD. nih.gov

Furthermore, derivatives have been designed to target other aspects of AD pathology, such as cholinergic dysfunction. nih.gov Researchers have synthesized N-benzylated (pyrrolidin-2-one) derivatives based on the structure of donepezil, a widely used acetylcholinesterase (AChE) inhibitor. researchgate.net One such derivative, 10b , displayed an excellent anti-Alzheimer's profile in preclinical evaluations. researchgate.net This multi-target approach, combining anti-inflammatory and anti-cholinesterase activities within a single molecular framework, represents a promising strategy for developing more effective AD therapies. mdpi.comresearchgate.net

Oncological Research

The pyrrolidine nucleus is also being investigated for its potential in cancer therapy. nih.gov Certain classes of pyrrolidine derivatives, such as polyhydroxylated pyrrolidines known as aza-sugars, are emerging as attractive compounds for the treatment of cancer due to their role in various biological activities. nih.gov Specific naturally occurring pyrrolidines, including aegyptolidine A, have demonstrated anticancer properties. nih.gov

The scaffold's utility in oncology also extends to its use in sophisticated drug delivery systems. nih.gov For example, the pyrrolidine structure can be incorporated into prodrugs designed to target hypoxic tumors—areas of low oxygen common in solid cancers that are often resistant to standard therapies. nih.gov These systems can be reductively activated under hypoxic conditions, releasing a cytotoxic agent selectively at the tumor site. nih.gov This strategy has been evaluated for use with agents like aromatic mustards, demonstrating the potential of the pyrrolidine framework in developing targeted cancer treatments. nih.gov

Prodrug Development and Pharmacological Considerations

A significant challenge in the development of amine-containing drugs, including this compound, is their tendency to ionize under physiological conditions. nih.gov This ionization can lead to poor penetration of biological membranes, such as the blood-brain barrier (BBB), limiting their efficacy for CNS disorders. nih.gov The prodrug strategy, which involves the temporary chemical modification of a drug, is a widely used approach to overcome these pharmacokinetic hurdles. nih.govrsc.org Between 2012 and 2022, prodrugs accounted for 13% of all small molecule drugs approved by the U.S. Food and Drug Administration, highlighting the success of this approach. rsc.org

The primary amino group can be masked with a promoiety to create a more lipophilic molecule that can more easily cross membranes. nih.gov Once in the target tissue, such as the brain, the prodrug is converted back to the active parent drug through enzymatic or chemical reactions. nih.gov

Advanced Characterization and Analytical Methodologies for 2 Pyrrolidin 1 Ylphenyl Methylamine

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of (2-Pyrrolidin-1-ylphenyl)methylamine. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus. nih.gov

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons (CH₂), the methylamine (B109427) proton (NH), and the protons of the pyrrolidine (B122466) ring would be observed. The integration of these signals provides a ratio of the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons. mmu.ac.uk For instance, the aromatic protons would appear as complex multiplets in the downfield region (typically 6.5-8.0 ppm), and the benzylic CH₂ protons would likely appear as a singlet or doublet adjacent to the amine group.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. rsc.org Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For complex structural assignments, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the bonding network of the molecule. Quantitative NMR (qNMR) can also be utilized for purity assessment by comparing the integral of a compound's signal to that of a certified internal standard. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 115 - 130 |

| Aromatic C (quaternary) | - | 130 - 150 |

| CH₂ (benzylic) | 3.6 - 4.0 | 45 - 55 |

| CH₂ (pyrrolidine, adjacent to N) | 3.0 - 3.5 | 50 - 60 |

| CH₂ (pyrrolidine) | 1.8 - 2.2 | 20 - 30 |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. nih.gov When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a highly sensitive and selective method for identifying and quantifying compounds in complex mixtures. researchgate.netrug.nl

For this compound, Electron Ionization (EI) MS would likely produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides structural information. A characteristic fragmentation pathway for molecules containing a pyrrolidine ring is the formation of a stable pyrrolidinium (B1226570) immonium ion. Other significant fragments would arise from the cleavage of the benzylic C-N bond and fragmentation of the aromatic ring.

LC-MS analysis, often employing soft ionization techniques like Electrospray Ionization (ESI), would typically show the protonated molecule [M+H]⁺ in positive ion mode. rug.nl This technique is particularly useful for analyzing polar and thermally labile compounds. chemrxiv.org The high resolution and accuracy of modern mass spectrometers enable the determination of the elemental composition, further confirming the compound's identity. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural details and enhancing specificity for quantification. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure | Expected m/z |

|---|---|---|

| Protonated Molecule | [C₁₁H₁₆N₂ + H]⁺ | 177.14 |

| Loss of NH₂ | [C₁₁H₁₅N]⁺ | 161.12 |

| Benzylic cleavage | [C₇H₈N]⁺ | 106.07 |

Chromatographic Methods for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for isolating this compound from reaction mixtures or biological matrices and for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. pensoft.net For the analysis of amines like this compound, reversed-phase HPLC is commonly employed. nih.gov In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. pensoft.net

A typical HPLC method would involve injecting the sample onto the column and eluting it with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. pensoft.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. researchgate.net For enhanced sensitivity and selectivity, especially at low concentrations, pre-column or online derivatization with a fluorescent tag like o-phthaldiadehyde (OPA) can be used, followed by fluorescence detection. nih.gov The method must be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. researchgate.net

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3-7) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | UV at ~254 nm or Fluorescence (with derivatization) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique can provide unambiguous proof of structure, including absolute stereochemistry, and offers detailed insights into the molecule's conformation, bond lengths, and bond angles in the solid state. nih.gov

To perform this analysis, a high-quality single crystal of this compound or a suitable salt thereof is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. researchgate.net The data allows for the calculation of an electron density map, from which a model of the molecular structure is built and refined. nih.gov The analysis reveals the solid-state conformation of the pyrrolidine ring (e.g., envelope or twist) and the rotational orientation of the phenyl and methylamine groups. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing arrangement. nih.gov

Table 4: Information Obtainable from X-ray Crystallography

| Data Type | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The crystal's symmetry elements. |

| Atomic Coordinates | The precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Exact measurements of covalent bond distances and angles. |

| Torsion Angles | Defines the conformation of the molecule. |

Fragment Screening Methodologies

Fragment-based drug discovery (FBDD) is a modern approach to identifying lead compounds for drug development. nih.gov It involves screening libraries of low-molecular-weight compounds, or "fragments," for weak binding to a biological target. acs.org Molecules like this compound, or its constituent chemical motifs (the pyrrolidinyl-phenyl group), could be identified through such screening campaigns.

The primary techniques used in fragment screening are highly sensitive biophysical methods capable of detecting the weak interactions typical of fragment binding. NMR spectroscopy is a key technology in this field, where changes in the protein's NMR spectrum upon addition of a fragment library indicate a binding event (protein-observed NMR). acs.org Alternatively, changes in the fragment's own NMR signals can be monitored (ligand-observed NMR). Other common techniques include surface plasmon resonance (SPR), thermal shift assays, and X-ray crystallography to visualize how the fragment binds to the target protein. Once a binding fragment is identified, it serves as a starting point for chemical elaboration into a more potent, drug-like molecule. nih.gov

Computational and Theoretical Studies of 2 Pyrrolidin 1 Ylphenyl Methylamine and Analogues

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and analyze the behavior of molecules. These methods are crucial for exploring the conformational landscape of flexible molecules and understanding their interactions with biological receptors.

The five-membered pyrrolidine (B122466) ring, a key structural feature of (2-Pyrrolidin-1-ylphenyl)methylamine, is not planar. It adopts puckered conformations to relieve ring strain, a phenomenon that can be described by "pseudorotation". nih.gov This is a continuous, low-energy motion where the pucker travels around the ring. The specific conformation of the pyrrolidine ring is critical as it dictates the three-dimensional arrangement of its substituents, which in turn influences its biological activity. nih.gov

The conformation of a five-membered ring can be defined by two key parameters: the puckering amplitude (τm), which describes the degree of deviation from planarity, and the phase angle of pseudorotation (P), which specifies the location of the pucker. beilstein-journals.org The pseudorotation cycle includes various conformations, primarily categorized as envelope (E) and twist (T) forms. In an envelope conformation, four atoms are roughly coplanar while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Computational studies, often combining Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations, are employed to determine the preferred conformations. nih.gov The substitution pattern on the pyrrolidine ring significantly influences its conformational preference. nih.gov For instance, substituents can create a steric or electronic bias that favors a specific range of phase angles, effectively "locking" the ring in a preferred conformation, such as a Cγ-exo or Cγ-endo envelope. nih.gov A comprehensive conformational analysis is therefore essential to understand the structure-activity relationships (SAR) of pyrrolidine-containing compounds. researchgate.net

| Conformation Type | Description | Typical Phase Angle (P) Range |

|---|---|---|

| Envelope (E) | Four atoms are coplanar, with the fifth atom displaced from the plane. | 0°, 36°, 72°, etc. (for C-endo/exo forms) |

| Twist (T) | Two adjacent atoms are on opposite sides of a plane defined by the other three atoms. | 18°, 54°, 90°, etc. |

Understanding how a molecule like this compound or its analogues binds to a biological target, such as a receptor or enzyme, is fundamental to drug discovery. Ligand-receptor interaction modeling, primarily through molecular docking, is a computational technique used to predict the preferred orientation and binding affinity of a ligand within a receptor's active site. nih.gov

These models are crucial for elucidating the key intermolecular interactions that stabilize the ligand-receptor complex, including:

Hydrogen Bonds: Interactions between hydrogen bond donors (like the amine group) and acceptors (like oxygen or nitrogen atoms on receptor residues).

Hydrophobic Interactions: Favorable interactions between nonpolar groups, such as the phenyl and pyrrolidine rings, and hydrophobic pockets in the receptor.

Ionic Interactions: Electrostatic attractions between charged groups, such as a protonated amine on the ligand and a negatively charged amino acid residue (e.g., Aspartate, Glutamate) on the receptor. mdpi.com

π-π Stacking: Interactions between aromatic rings, such as the phenyl group of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor.

By analyzing these interactions, researchers can develop hypotheses about why certain analogues are more potent or selective than others. nih.gov For example, modeling studies on pyrrolidine derivatives have been used to understand their binding to monoamine transporters and myeloid cell leukemia-1 (Mcl-1) inhibitors. nih.govnih.gov The results of these simulations guide the rational design of new analogues with improved binding characteristics.

| Interaction Type | Ligand Moiety Example | Receptor Residue Example | Significance |

|---|---|---|---|

| Hydrogen Bond | Methylamine (B109427) (-NH2) | Aspartic Acid, Serine | Provides specificity and contributes to binding affinity. |

| Hydrophobic | Phenyl Ring, Pyrrolidine Ring | Leucine, Valine, Phenylalanine | Major driving force for binding in nonpolar pockets. |

| Ionic Bond | Protonated Amine (-NH3+) | Aspartate, Glutamate | Strong, long-range interaction anchoring the ligand. |

| π-π Stacking | Phenyl Ring | Tyrosine, Tryptophan | Orients aromatic groups and adds to binding energy. |

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to study chemical systems. These methods provide detailed information about the electronic structure of molecules, which governs their geometry, stability, and reactivity. For this compound, such calculations are used to obtain accurate structural parameters and predict various chemical properties.

A widely used method is Density Functional Theory (DFT), often with functionals like B3LYP and basis sets such as 6-311G+(d,p). nih.gov These calculations can accurately predict:

Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

Conformational Energies: The relative energies of different conformers, helping to identify the most populated states. nih.gov

Atomic Charges: The distribution of electron density across the molecule, which helps in identifying sites prone to electrostatic interactions. semanticscholar.org

Spectroscopic Properties: Prediction of NMR chemical shifts and vibrational frequencies (FT-IR), which can be compared with experimental data to confirm the structure. nih.gov

These calculations are foundational for other computational methods. For example, the atomic charges derived from quantum mechanics are often used as parameters in molecular docking simulations to better represent the electrostatic potential of the ligand.

| Computational Method | Calculated Property | Application in Studying Analogues |

|---|---|---|

| DFT (e.g., B3LYP/6-311G*) | Optimized Geometry, Relative Energies | Determining the most stable conformers. |

| Hartree-Fock (HF) | Molecular Orbitals, Electronic Structure | A baseline for more advanced calculations. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Predicting UV-Vis absorption spectra. semanticscholar.org |

| Natural Bond Orbital (NBO) Analysis | Atomic Charges, Hybridization | Understanding electronic distribution and bonding. semanticscholar.org |

Prediction of Chemical Reactivity and Selectivity

Computational methods can also predict the chemical reactivity and selectivity of this compound and its analogues. This is often achieved by analyzing descriptors derived from quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept used in these predictions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.

The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity).

The LUMO energy relates to the ability of a molecule to accept electrons (electrophilicity).

The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Furthermore, calculated atomic charges and electrostatic potential maps can identify the most nucleophilic (electron-rich) and electrophilic (electron-poor) sites in the molecule. For instance, the nitrogen atoms in the pyrrolidine and methylamine groups are expected to be nucleophilic centers. This information helps predict how the molecule will react with other reagents and can explain the regioselectivity observed in chemical reactions, such as C-H amination or cyclization processes seen in related systems. rsc.orgmdpi.com

| Computational Descriptor | Derived From | Predicted Chemical Property |

|---|---|---|

| HOMO Energy | Quantum Calculations | Tendency to act as an electron donor (nucleophile). |

| LUMO Energy | Quantum Calculations | Tendency to act as an electron acceptor (electrophile). |

| HOMO-LUMO Gap | Quantum Calculations | Chemical reactivity and kinetic stability. |

| Calculated Atomic Charges | NBO/Mulliken Analysis | Identification of nucleophilic and electrophilic sites. |

Supramolecular Chemistry and Materials Science Applications of 2 Pyrrolidin 1 Ylphenyl Methylamine Frameworks

Integration into Functional Materials:The literature does not contain reports on the integration of (2-Pyrrolidin-1-ylphenyl)methylamine into functional materials. Specifically, there are no documented instances of its use as a ligand in organometallic materials for optoelectronic devices.nih.govFurthermore, there is no mention of this compound or its derivatives in the context of quantum information science, a field that explores the use of molecules and materials for quantum computing and sensing.researchgate.net

While the individual components of the molecule—a pyrrolidine (B122466) ring, a phenyl group, and a methylamine (B109427) side chain—are common in various chemical contexts, the specific combination and its potential applications in these advanced fields appear to be unexplored or at least not publicly documented.

Given the strict adherence to the provided outline and the focus solely on "this compound," it is not possible to generate the requested scientific article due to the absence of relevant research data.

Q & A

Basic: What synthetic strategies are recommended for synthesizing (2-Pyrrolidin-1-ylphenyl)methylamine, and how can reaction conditions be optimized?

Methodological Answer:

- Catalyst Screening : Use heterogeneous catalysts like P2O5/SiO2 (tested for analogous amines) to facilitate nucleophilic substitution or reductive amination. Catalyst loading (5–15 wt%) and solvent polarity (ethanol vs. DMF) significantly impact yield .

- Reaction Optimization : Employ factorial design to evaluate variables such as temperature (45–80°C), methylamine stoichiometry (1:1 to 1:3 molar ratio), and reaction time (2–24 hours). For example, elevated temperatures (>60°C) may accelerate side reactions like pyrrolidine ring decomposition .

- Purification : Use distillation or water absorption followed by atmospheric distillation to isolate the product, as demonstrated for methylamine recovery in industrial processes .

Advanced: How do oxidation pathways of this compound vary under different oxygen concentrations, and what kinetic models are validated for these conditions?

Methodological Answer:

- Pathway Analysis : In high-oxygen environments, the primary pathway involves H-abstraction from the methylamine group by O2, forming intermediates like CH2NH2 radicals. Under low O2, intramolecular cyclization or pyrrolidine ring oxidation dominates .

- Model Validation : Adapt kinetic models from methylamine oxidation (e.g., shock tube and flow reactor data) to account for steric effects from the phenyl-pyrrolidine moiety. Rate constants for H-abstraction by O2 should be adjusted using density functional theory (DFT) calculations .

- Contradiction Resolution : Discrepancies in rate constants from batch vs. flow reactors can be resolved by validating models against laminar flame data, which accounts for diffusion limitations .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a mobile phase containing methylamine (40% w/w aqueous solution) to separate impurities. Optimize pH (6–8) and methanol concentration (10–30%) to enhance resolution .

- Spectroscopy : Confirm structural integrity via 1H/13C NMR, focusing on methylamine proton shifts (δ 2.3–2.8 ppm) and pyrrolidine ring resonances (δ 1.5–3.0 ppm). FT-IR can identify N-H stretches (~3300 cm⁻¹) .

- Mass Spectrometry : LC-MS/MS in positive ion mode detects fragmentation patterns (e.g., m/z 149 for the pyrrolidine-phenyl fragment) .

Advanced: How can contradictions in thermal stability data from different experimental setups (e.g., batch reactors vs. shock tubes) be reconciled?

Methodological Answer:

- Experimental Design : Conduct comparative studies under identical pressure and temperature ranges (e.g., 500–1500 K) to isolate setup-specific artifacts. For example, shock tubes provide rapid heating rates (~10⁶ K/s), while batch reactors allow longer residence times .

- Data Normalization : Normalize decomposition rates using collision frequency factors from theoretical studies. Discrepancies in activation energies (e.g., 30–50 kJ/mol for methylamine derivatives) may arise from competing pathways (e.g., C-N bond cleavage vs. ring-opening) .

- Contradiction Analysis : Apply iterative qualitative frameworks to classify contradictions as methodological (e.g., sampling delays in batch reactors) or mechanistic (e.g., pressure-dependent intermediates) .

Basic: What are the solubility properties of this compound in common solvents, and how do temperature and pressure affect phase behavior?

Methodological Answer:

- Solvent Screening : Prioritize polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the amine group. Experimental data for methylamine in N,N-dimethylformamide show a mole fraction of 0.15–0.25 at 25°C .

- Temperature Dependence : Solubility in water decreases with temperature (e.g., methylamine solubility drops from 0.32 to 0.18 mole fraction at 20–40°C). For non-aqueous solvents, solubility may increase due to entropy-driven mixing .

- Phase Modeling : Use activity coefficient models (e.g., Wohl’s equation) to predict CO2-methylamine-water phase equilibria, adjusting parameters for the phenyl-pyrrolidine substituent .

Advanced: What computational methods predict dissociation constants (Kb) and phase behavior for this compound in aqueous systems?

Methodological Answer:

- Thermodynamic Modeling : Implement the OLI Systems framework, which accurately predicts Kb for methylamine (±5% error) by integrating temperature-dependent dielectric constants and ion-pair formation .

- Quantum Calculations : Use DFT (B3LYP/6-311+G**) to compute pKa values for the amine group, accounting for electron-donating effects from the pyrrolidine ring. Compare results with potentiometric titration data .

- Complexation Studies : Model 1:1 and 1:2 complexes with CO2 using perturbed hard-sphere equations, adjusting for steric hindrance from the phenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。